ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
Overview
Description
ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, bromobenzoyl groups, and an ethyl ester moiety. Its molecular formula is C20H14Br2N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of an aldehyde with ethyl diacetate in the presence of a catalyst such as zeolite Hβ . This reaction forms the intermediate ethyl (2-bromobenzoyl)acetate, which is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzoyl groups to benzyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces benzyl derivatives.
Scientific Research Applications
ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-bromobenzoyl)acetate: A precursor in the synthesis of the target compound.
Methyl 2-bromobenzoate: Shares structural similarities but differs in the ester group.
Ethyl α-bromophenylacetate: Another brominated ester with comparable reactivity.
Uniqueness
ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its combination of a pyrazole ring and bromobenzoyl groups, which confer specific chemical properties and biological activities not found in simpler analogs.
Properties
IUPAC Name |
ethyl 5-[bis(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Br2N3O4/c1-2-35-26(34)20-16-29-31(17-10-4-3-5-11-17)23(20)30(24(32)18-12-6-8-14-21(18)27)25(33)19-13-7-9-15-22(19)28/h3-16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJHZAADFPBGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N(C(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Br2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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